molecular formula C6H10N2O B3210986 (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine CAS No. 1082266-72-5

(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine

Cat. No.: B3210986
CAS No.: 1082266-72-5
M. Wt: 126.16 g/mol
InChI Key: CXHCESKWMDAIJA-UHFFFAOYSA-N
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Description

Context within Heterocyclic Chemistry and Oxazole (B20620) Derivatives

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Oxazoles are a prominent class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. foodb.ca The oxazole nucleus is a key structural motif found in numerous natural products and synthetically developed compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of synthetic methods for new oxazole derivatives is an ongoing focus in medicinal chemistry. nih.gov

Structural Features and Chemical Significance

The structure of (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine is notable for several key features. The 1,3-oxazole ring is an electron-rich aromatic system. The two methyl groups at the 4 and 5 positions influence the electronic properties and steric environment of the ring. The primary aminomethyl group at the 2-position is a key functional handle, providing a site for a variety of chemical transformations. This primary amine can act as a nucleophile, allowing for the formation of amides, sulfonamides, and other derivatives.

The combination of the oxazole ring and the aminomethyl group makes this compound a bifunctional building block. The nitrogen atom in the oxazole ring can act as a Lewis base and coordinate to metal ions, while the exocyclic amine provides a site for covalent bond formation.

Basic chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.16 g/mol
FormSolid
InChI KeyCXHCESKWMDAIJA-UHFFFAOYSA-N
SMILES StringCc1nc(CN)oc1C

This data is compiled from publicly available chemical supplier information.

Overview of Research Areas and Utility as a Synthetic Intermediate

While specific research focused solely on this compound is limited, the broader class of 2-(aminomethyl)oxazoles are recognized as valuable synthetic intermediates. nih.govoup.com These compounds are often derived from the corresponding 2-(halomethyl)oxazoles through nucleophilic substitution reactions with amines. nih.gov The primary amine functionality of these molecules allows for their incorporation into larger, more complex structures.

The potential research applications for this compound can be inferred from the utility of similar oxazole derivatives. These areas include:

Medicinal Chemistry: As a building block for the synthesis of novel pharmaceutical candidates. The oxazole moiety is a known pharmacophore, and the aminomethyl group allows for the attachment of various substituents to explore structure-activity relationships.

Coordination Chemistry: The nitrogen atoms in both the oxazole ring and the amino group can act as ligands for metal ions, suggesting potential applications in the development of new catalysts or functional materials.

Materials Science: Incorporation of this rigid, functionalized heterocyclic unit into polymers or other materials could impart desirable electronic or photophysical properties.

The reactivity of the aminomethyl group allows for a range of chemical transformations, making it a versatile precursor. For example, it can readily undergo acylation, alkylation, and condensation reactions to yield a diverse library of derivatives for further investigation. The synthesis of N-substituted 2-(aminomethyl)oxazoles is a common strategy to create new molecular scaffolds. oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dimethyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHCESKWMDAIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 4,5 Dimethyl 1,3 Oxazol 2 Yl Methanamine and Analogous Structures

Direct Synthetic Routes to (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine

Direct synthetic routes aim to construct the final molecule or a close precursor in a highly convergent manner.

These methods involve forming the heterocyclic core from acyclic precursors in a reaction that also incorporates the C2-substituent.

A classical and versatile method for oxazole (B20620) synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com A variation of this, the direct reaction of α-haloketones with primary amides, also yields the oxazole ring. pharmaguideline.com To synthesize the target compound, this compound, this would conceptually involve the reaction of 3-chloro-2-butanone (B129570) (an α-haloketone) with an amide that carries a protected amine function, such as N-(tert-butoxycarbonyl)glycinamide. The initial condensation would form an intermediate that, upon cyclodehydration, yields the N-Boc protected 2-(aminomethyl)-4,5-dimethyloxazole, which can then be deprotected to give the final product. The yield of such reactions can sometimes be improved by using dehydrating agents like polyphosphoric acid instead of mineral acids like H₂SO₄. ijpsonline.com

Table 1: Examples of Oxazole Synthesis via Condensation/Cyclization

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Ref
p-substituted 2-bromoacetophenone Urea (B33335) DMF, Microwave 2-amino-4-(p-substituted phenyl)-oxazole ijpsonline.com
p-bromo phenyl ethanone Acetamide Microwave 4-(4-bromophenyl)-2,5-dimethyloxazole ijpsonline.com
α-Acylamino ketone H₂SO₄, PCl₅, POCl₃ Dehydration 2,5-disubstituted oxazole pharmaguideline.comijpsonline.com

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is particularly effective for preparing a wide range of oxazole derivatives. researchgate.netnih.gov In this process, the deprotonated TosMIC acts as a nucleophile, attacking the aldehyde. The subsequent steps involve an intramolecular cyclization to form an oxazoline (B21484) intermediate, followed by the base-promoted elimination of the tosyl group to yield the aromatic oxazole ring. organic-chemistry.org

While the classic Van Leusen reaction uses an aldehyde to form the C4 and C5 positions of the ring, modifications can be envisioned for the synthesis of the target compound. organic-chemistry.orgwikipedia.org For instance, a substituted isocyanide could react with an appropriate carbonyl compound. More commonly, TosMIC is reacted with an aldehyde to generate a 5-substituted oxazole. researchgate.net Recent advancements have shown this reaction can be performed efficiently in ionic liquids, which can be reused multiple times without significant loss of yield. ijpsonline.com

Table 2: Overview of Van Leusen Oxazole Synthesis

Reactants Key Reagent Intermediate Driving Force Ref
Aldehydes Tosylmethyl isocyanide (TosMIC) 5-membered ring (oxazoline) Elimination of the tosyl group organic-chemistry.orgwikipedia.org

The condensation of α-haloketones with urea presents a direct route to 2-aminooxazole derivatives. ijpsonline.com This approach is particularly relevant for synthesizing analogs that bear an amino group directly on the oxazole ring. For the synthesis of this compound, this method is less direct. However, a related strategy involves the reaction between an appropriate α-haloketone and urea in a solvent like DMF, often accelerated by microwave irradiation, to produce 2-amino-4,5-disubstituted oxazoles. ijpsonline.com While this yields a 2-amino group rather than a 2-aminomethyl group, it highlights a robust cyclization strategy for forming the 4,5-dimethyloxazole (B1362471) core.

An alternative and often more practical approach involves synthesizing the 4,5-dimethyloxazole core first, followed by the introduction of the aminomethyl group at the C2 position.

Reductive amination is a highly effective and widely used method for converting carbonyl compounds into amines. thermofishersci.in This two-step, often one-pot, process is a cornerstone of amine synthesis in medicinal chemistry. researchgate.net To synthesize this compound using this strategy, the key intermediate would be 4,5-dimethyloxazole-2-carbaldehyde .

The process involves two main stages:

Imine Formation: The aldehyde (4,5-dimethyloxazole-2-carbaldehyde) reacts with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine or schiff base. researchgate.net

Reduction: The resulting imine is then reduced to the corresponding amine using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) in methanol (B129727) being a common and effective choice. redalyc.org The reaction can be performed stepwise or as an indirect, one-pot procedure starting from the aldehyde. redalyc.org

This method is attractive as it avoids the need to isolate the often-unstable imine intermediate. thermofishersci.in Studies on furanic aldehydes have demonstrated that this two-step, one-pot process can be used to synthesize a number of aminomethyl derivatives in good to excellent yields. nih.govmdpi.com

Table 3: Selected Reducing Agents for Reductive Amination

Reducing Agent Typical Substrates Notes Ref
Sodium Borohydride (NaBH₄) Aldehydes, Ketones Effective in protic solvents like methanol. redalyc.org
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, Ketones Milder than NaBH₄; stable in weakly acidic conditions. thermofishersci.in
Catalytic Hydrogenation (e.g., H₂/Co, CuAlOx) Imines Can be performed in flow reactors; uses heterogeneous catalysts. researchgate.netnih.gov

Introduction of the Aminomethyl Group onto Pre-formed Oxazole Scaffolds

Functionalization via Alkylation or Acylation Intermediates

The introduction of substituents onto the oxazole core is a critical step in the synthesis of complex derivatives like this compound. Alkylation and acylation reactions are fundamental tools for this purpose, allowing for the functionalization of the heterocyclic ring.

Alkylation: Direct C-H alkylation of the oxazole ring represents an efficient strategy. A notable method involves the palladium(II)-catalyzed C5-alkylation of oxazoles using alkylboronic acids as the alkyl source. rsc.org This reaction is significantly promoted by the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an additive, achieving moderate to good yields and demonstrating good functional group tolerance. rsc.org This C(sp²)–C(sp³) cross-coupling at the C5-position is particularly valuable for the late-stage modification of oxazole-containing molecules. rsc.org

Another advanced approach is the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols, catalyzed by zinc triflate (Zn(OTf)₂). researchgate.netnih.gov In this process, the zinc catalyst functions as both a π-acid to activate the alkyne for cycloisomerization and a σ-acid for the subsequent allylic alkylation, producing a variety of functionalized oxazoles under mild conditions. researchgate.netnih.gov

Furthermore, N-alkylation of the oxazole ring nitrogen can occur, leading to the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com

Acylation: Acylation of the oxazole ring can be achieved through various methods. The Cornforth rearrangement, a thermal process, involves the transposition of an organic acyl residue at the C4-position with the substituent at the C5-position. wikipedia.org While a classic reaction, it highlights the reactivity of acylated oxazole intermediates. More direct acylation methods often involve the reaction of the oxazole nucleus with acyl chlorides, although the oxazole ring's relatively low nucleophilicity can necessitate activating groups or harsh conditions. pharmaguideline.com The Robinson-Gabriel synthesis, which forms the oxazole ring from an α-acylamino ketone, is an example of a pathway where the acyl group is integral to the ring's formation. pharmaguideline.com

Development of Green Chemistry Approaches in Oxazole Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of oxazole derivatives. ijpsonline.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

A prominent example is the one-pot, microwave-assisted van Leusen synthesis, which involves the [3+2] cycloaddition of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org Researchers have demonstrated that by controlling the amount of potassium phosphate (B84403) (K₃PO₄) as the base, the reaction can be selectively directed towards either 5-substituted oxazoles or 4,5-disubstituted oxazolines. acs.orgacs.org Using 2 equivalents of K₃PO₄ in isopropanol (B130326) under microwave irradiation (e.g., at 65 °C and 350 W for 8 minutes) can produce 5-substituted oxazoles in excellent yields, often up to 96%. nih.govacs.org This method is scalable, environmentally benign, and economical due to the short reaction time and simple procedure. nih.govacs.org

Starting MaterialsBase (Equivalents)ConditionsProductYield (%)Reference
Aryl Aldehyde, TosMICK₃PO₄ (2)Microwave, 65°C, 350W, 8 min5-Aryl Oxazole96 nih.gov
Aryl Aldehyde, TosMICK₃PO₄ (1)Microwave, 60°C, 280W, 8 min4,5-Disubstituted Oxazoline92-95 nih.govacs.org
Substituted 2-bromoacetophenone, Urea-Microwave, DMF2-Amino-4-aryl-oxazole- ijpsonline.com
Oximes, Acid Chlorides-Microwave2,5-Disubstituted Oxazoles- researchgate.net

Ultrasound-Assisted Reactions

The application of ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields in oxazole synthesis. ijpsonline.com Sonochemical methods are known for being energy-efficient and can often be performed under milder conditions than conventional thermal methods. researchgate.net

For instance, the synthesis of 2-aminooxazole derivatives has been shown to be significantly more efficient using ultrasound. researchgate.net One study reported that the ultrasound-assisted synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine in a deep eutectic solvent yielded 90% of the product in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.net Similarly, the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition was successfully achieved at room temperature with high yields and short reaction times using ultrasound, avoiding the need for traditional column chromatography. researchgate.net The advantages of ultrasound-assisted synthesis include improved yields, easier purification, significant reductions in reaction time, and lower energy costs. researchgate.neturfu.ru

Reaction TypeConditionsReaction TimeYield (%)Reference
2-Aminooxazole SynthesisUltrasound, Deep Eutectic Solvent8 min90 researchgate.net
2-Aminooxazole SynthesisThermal, Deep Eutectic Solvent3.5 h69 researchgate.net
Spirooxindolo-1,2,4-oxadiazole SynthesisUltrasound, Room Temperature-up to 85 researchgate.net
1,3,4-Oxadiazol-2-amine SynthesisUltrasound, Ethanol, K₂CO₃-81-93 semanticscholar.org

Utilization of Ionic Liquids

Ionic liquids (ILs) are increasingly used as environmentally benign solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and recyclability. ijpsonline.comyoutube.com In oxazole synthesis, ILs can serve as both the reaction medium and a promoter. ijpsonline.comresearchgate.net

An improved one-pot van Leusen synthesis uses an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the solvent for reacting TosMIC with aldehydes and aliphatic halides to produce 4,5-disubstituted oxazoles in high yields. ijpsonline.comorganic-chemistry.org A key advantage is that the ionic liquid can be recovered and reused multiple times without a significant drop in product yield. ijpsonline.com Other studies have utilized functionalized ionic liquids, including long-chained acidic ILs, which can exhibit micellar action and be recycled at least six times. ijpsonline.com These green protocols often provide simple work-up procedures and good to excellent yields for a variety of oxazole and oxazoline derivatives. tandfonline.com

Flow Chemistry Applications

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, efficiency, and process control. researchgate.netnih.gov This technology is considered a sustainable practice and has been successfully applied to the synthesis of oxazoles. researchgate.net

A photochemical transposition reaction that converts isoxazoles into their corresponding oxazole isomers has been effectively implemented in a continuous flow process, allowing for the rapid and mild synthesis of various di- and trisubstituted oxazoles. organic-chemistry.org Another approach utilizes a heated packed-bed reactor for the iodine-mediated oxidative cyclization to form 1,3,4-oxadiazoles, a related heterocycle. nih.gov This flow method generates the target compounds in high yields (up to 93%) with short residence times of only 10 minutes and can be scaled up, even integrating in-line quenching and extraction steps. nih.gov Photochemical flow chemistry has also been used for the [3+2] cycloaddition of carbenes and nitriles to produce oxazoles. researchgate.net

Chemo- and Regioselective Considerations in Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted oxazoles, preventing the formation of unwanted isomers and byproducts. The choice of catalysts, reagents, and reaction conditions plays a crucial role in directing the outcome of the reaction. youtube.com

Regioselectivity: In direct arylation reactions on the oxazole ring, high regioselectivity at either the C2 or C5 position can be achieved. organic-chemistry.org Palladium-catalyzed C5 arylation is typically favored in polar solvents, while C2 arylation is preferred in nonpolar solvents, often guided by the use of task-specific phosphine (B1218219) ligands. organic-chemistry.org This control is essential for building complex molecules where the position of substitution dictates biological activity or further synthetic transformations.

The van Leusen synthesis is inherently regioselective, typically yielding 5-substituted oxazoles from aldehydes and TosMIC. ijpsonline.comnih.gov Similarly, the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, provides specific substitution patterns based on the structure of the starting material. pharmaguideline.com

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In the synthesis of thiazoles, a related heterocycle, Ca(OTf)₂ has been used as a catalyst to chemoselectively distinguish between C-C double bonds and C-C triple bonds in the starting material, leading to the selective formation of the thiazole (B1198619) ring. nih.gov This principle of selectively activating one reactive site over another is directly applicable to oxazole synthesis, particularly when dealing with multifunctional substrates. For example, in a molecule containing both an aldehyde and a ketone, the choice of reducing agent can determine which carbonyl group is reduced, thereby achieving chemoselectivity. youtube.com The ability to control both chemo- and regioselectivity is fundamental to the efficient and predictable synthesis of complex oxazole derivatives. nih.govacs.org

Chemical Reactivity and Transformations of 4,5 Dimethyl 1,3 Oxazol 2 Yl Methanamine

Reactions Involving the Primary Aminomethyl Moiety

The primary aminomethyl group is the most reactive site on (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine for many common organic transformations. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, allows it to readily participate in a variety of bond-forming reactions.

Nucleophilic Acylation and Alkylation Reactions

The primary amine function of this compound serves as an effective nucleophile, readily attacking electrophilic carbon centers. In nucleophilic acylation, the amine reacts with acylating agents such as acyl chlorides, anhydrides, or esters to form stable amide linkages. This reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. luxembourg-bio.com

Similarly, the amine can undergo N-alkylation when treated with alkyl halides. This reaction follows an SN2 pathway, where the amine displaces a halide leaving group. The reactivity of the 2-(halomethyl)oxazole precursors suggests that the aminomethyl group would be similarly reactive. nih.gov The reaction can proceed to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts with excess alkylating agent.

Table 1: Representative Nucleophilic Acylation and Alkylation Reactions

Reaction Type Reagent Class Product Class General Conditions
Acylation Acyl Halide (R-COCl) N-Acyl Amide Base (e.g., Pyridine (B92270), Triethylamine), Aprotic Solvent
Acylation Acid Anhydride ((RCO)₂O) N-Acyl Amide Heat or catalyst (e.g., DMAP)
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine Base (e.g., K₂CO₃, Et₃N), Polar Solvent (e.g., DMF, Acetonitrile)

Condensation Reactions leading to Schiff Bases

This compound can react with aldehydes and ketones in condensation reactions to yield imines, commonly known as Schiff bases. nih.govunsri.ac.id This transformation is typically catalyzed by acid or base and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govimpactfactor.org The resulting C=N double bond of the Schiff base is a versatile functional group for further synthetic modifications. The formation of Schiff bases from 2-amino-heterocycles is a well-established synthetic route. bohrium.com Analogous reactions with oxazole (B20620) aldehydes demonstrate the facility of this transformation. nih.gov

Table 2: General Conditions for Schiff Base Formation

Carbonyl Compound Catalyst Solvent Typical Conditions Product
Aromatic Aldehyde Acetic Acid (catalytic) Ethanol, Methanol (B129727) Reflux, 2-10 hours N-Benzylidene-1-(4,5-dimethyl-1,3-oxazol-2-yl)methanamine derivative
Aliphatic Ketone Lewis Acid (e.g., TiCl₄) Dichloromethane Room Temperature N-Alkylidene-1-(4,5-dimethyl-1,3-oxazol-2-yl)methanamine derivative

Formation of Amides, Ureas, and Thioureas

Beyond acylation with carboxylic acid derivatives, the aminomethyl group is a key building block for synthesizing ureas and thioureas.

Amides: As discussed in section 3.1.1, the reaction with activated carboxylic acids or their derivatives is a fundamental method for amide bond formation. nih.govresearchgate.net A wide variety of coupling reagents can be employed to facilitate this reaction directly from carboxylic acids. luxembourg-bio.com

Ureas: The reaction of this compound with isocyanates (R-N=C=O) provides a direct and efficient route to N,N'-disubstituted ureas. asianpubs.orgorganic-chemistry.orgresearchgate.net The nucleophilic amine attacks the electrophilic central carbon of the isocyanate, leading to the urea (B33335) derivative. mdpi.comnih.gov

Thioureas: Similarly, treatment with isothiocyanates (R-N=C=S) yields the corresponding thiourea (B124793) derivatives. bohrium.comijacskros.com The reaction mechanism is analogous to urea formation, with the amine attacking the carbon of the isothiocyanate group. researchgate.netresearchgate.netnih.gov

These reactions are highly valuable in medicinal chemistry for creating molecules with potential biological activities.

Oxidative Transformations (e.g., to Carboxylic Acids)

While specific studies on the oxidation of this compound are not widely reported, general principles of organic chemistry suggest potential transformations. Strong oxidizing agents could potentially oxidize the aminomethyl group. Depending on the reaction conditions, this could lead to the formation of an amide (if the nitrogen is acylated first), a formyl group, or, with more vigorous oxidation, the corresponding carboxylic acid, (4,5-dimethyl-1,3-oxazol-2-yl)carboxylic acid. However, the oxazole ring itself can be sensitive to strong oxidants, which may lead to ring cleavage. pharmaguideline.com Photocatalytic methods have been used for the oxidation of benzylic C-H bonds to facilitate oxazole synthesis, indicating the ring's compatibility with certain oxidative conditions. researchgate.net

Reductive Transformations

The primary aminomethyl group is generally stable to most reducing conditions. Reductive amination, a process that forms amines, is the reverse of the Schiff base formation followed by reduction. Therefore, the aminomethyl group itself is typically a final product rather than a starting material for further reduction. Any reductive transformation would likely target the oxazole ring itself.

Reactions of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle whose reactivity is governed by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the oxygen atom. This makes it relatively electron-deficient compared to benzene.

Key reactivity patterns for the oxazole ring include:

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack. When substitution does occur, it is highly regioselective, favoring the C5 position, which is most activated by the ring oxygen. semanticscholar.orgprinceton.edu The presence of two methyl groups at C4 and C5 in the target molecule would sterically hinder and electronically influence this reactivity.

Reduction: The oxazole ring can be reduced under certain conditions. For instance, electrochemical reduction has been shown to occur at the C2 position. semanticscholar.org Catalytic hydrogenation may lead to the formation of oxazolines or complete ring opening, depending on the catalyst and conditions. semanticscholar.org

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly when activated with electron-donating substituents. pharmaguideline.comsemanticscholar.org These reactions typically yield pyridine derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction to eliminate water. Formal [3+2] cycloadditions have also been reported for oxazole derivatives. researchgate.netacgpubs.org

Oxidation: Strong oxidizing agents can lead to the cleavage of the oxazole ring. pharmaguideline.com However, certain oxazoles are susceptible to photooxidation in the presence of singlet oxygen, yielding triamide products. acs.org

The specific substitution pattern of this compound, with methyl groups at C4 and C5 and an aminomethyl group at C2, will modulate these general reactivity trends. For instance, the C5 position is blocked by a methyl group, potentially redirecting any electrophilic attack or making it significantly more difficult.

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is generally considered to be electron-rich, which would suggest susceptibility to electrophilic aromatic substitution. However, the reactivity is also influenced by the substituents present on the ring. In the case of this compound, the methyl groups at the C4 and C5 positions are electron-donating, which should enhance the electron density of the ring and facilitate electrophilic attack. The aminomethyl group at the C2 position, being electron-withdrawing after protonation in acidic media, could deactivate the ring towards electrophiles.

The positions most susceptible to electrophilic attack on the oxazole ring are generally C4 > C5 > C2. pharmaguideline.com Given that the C4 and C5 positions are already substituted in the target molecule, any electrophilic substitution would be directed to the remaining unsubstituted carbon atom, if the reaction were to occur. However, it is also noted that electrophilic substitutions on the oxazole ring can be challenging unless there is an electron-releasing substituent to activate the ring. pharmaguideline.com Due to the high electron deficiency of oxazolium cations that can form in acidic conditions, reactions like nitration and sulfonation may not proceed on the unsaturated oxazole ring. pharmaguideline.com

Nucleophilic Aromatic Substitution on the Oxazole Ring

Nucleophilic aromatic substitution on an unsubstituted oxazole ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. rsc.orgnih.govnih.gov In this compound, the methyl groups are electron-donating, which would further disfavor nucleophilic attack on the ring carbons.

However, nucleophilic attack is more likely to occur at the C2 position, especially if a good leaving group is present. pharmaguideline.com In the case of the target compound, the aminomethyl group is not a typical leaving group for nucleophilic aromatic substitution. It has been noted that nucleophilic attacks on the oxazole ring often lead to ring cleavage rather than substitution. pharmaguideline.com For instance, in the presence of nucleophiles like ammonia (B1221849)/formamide, oxazoles can be converted to imidazoles via a ring-opening and recyclization mechanism. pharmaguideline.com

Specific studies detailing nucleophilic aromatic substitution reactions on the oxazole ring of this compound have not been found in the surveyed literature. For the analogous 2-ethyl-4,5-dimethyloxazole, it is generally mentioned that nucleophilic substitution reactions can take place on the carbon atoms of the oxazole ring. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder as a diene)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net This reactivity is a valuable tool in organic synthesis for the construction of highly substituted pyridine and furan (B31954) rings. researchgate.net The participation of the oxazole as a diene is facilitated by the presence of electron-donating substituents on the ring. pharmaguideline.com

In this compound, the two methyl groups at the C4 and C5 positions are electron-donating and would be expected to enhance the diene character of the oxazole ring, making it more reactive towards dienophiles. The reaction would involve the C4-C5 double bond and the nitrogen atom acting as the 4π electron system. The nature of the substituent at the C2 position can also influence the reactivity.

The general outcome of a Diels-Alder reaction with an oxazole depends on the dienophile used. Reaction with alkenes typically leads to the formation of a bicyclic intermediate which can then rearrange to form a pyridine derivative. Reaction with alkynes can lead to the formation of furans. researchgate.netresearchgate.net The reaction can be promoted by Lewis acids, which coordinate to the oxazole nitrogen, making the ring more electron-deficient and thus more reactive in inverse-electron-demand Diels-Alder reactions. acs.orgnih.gov

While the general principles of oxazole chemistry suggest that this compound could participate in Diels-Alder reactions, specific experimental data for this compound acting as a diene were not found in the reviewed literature.

Ring-Opening Reactions and Rearrangements

The oxazole ring is generally stable, but it can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack, particularly at the C2 position. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia can lead to ring cleavage and subsequent rearrangement to form other heterocyclic systems like imidazoles. pharmaguideline.com

Reductive conditions can also lead to ring-opening. While the oxazole ring is relatively resistant to oxidation by reagents like hydrogen peroxide, stronger oxidizing agents can cause the ring to open. pharmaguideline.com

Rearrangements of the oxazole ring itself are not common unless activated by specific functional groups. For example, the Cornforth rearrangement is a known thermal rearrangement of 4-acyloxazoles. However, this is not directly applicable to this compound.

Specific studies on ring-opening reactions or rearrangements of this compound were not identified in the surveyed literature. The stability of the 4,5-dimethyloxazole (B1362471) core suggests that harsh conditions would be required for such transformations in the absence of activating groups.

Coordination Chemistry and Ligand Properties

This compound possesses two potential donor atoms for coordination to metal ions: the nitrogen atom of the oxazole ring and the nitrogen atom of the aminomethyl group. This arrangement makes it a potential bidentate N,N-donor ligand, capable of forming stable five-membered chelate rings with metal centers.

Formation of Metal Complexes (e.g., with Co(II), Pt(IV))

The ability of this compound to act as a ligand for transition metals is anticipated due to the presence of the two nitrogen donor atoms. While specific studies on the complexation of this exact ligand are limited, the coordination chemistry of similar 2-amino-oxazole and 2-(aminomethyl)pyridine ligands provides valuable insights.

Cobalt(II) Complexes: Cobalt(II) complexes with various N-donor ligands have been extensively studied. researchgate.netmdpi.combohrium.comasianpubs.orgresearchgate.netunex.esunex.es For instance, Co(II) complexes with 2-aminobenzimidazole-thiazoline ligands have been synthesized and characterized, revealing a distorted tetrahedral geometry where the ligand coordinates in a monodentate fashion. unex.esunex.es In other cases with bidentate N,N-ligands, Co(II) can adopt octahedral geometries. mdpi.combohrium.com The formation of Co(II) complexes with this compound would likely proceed by reacting a Co(II) salt (e.g., CoCl₂) with the ligand in a suitable solvent. The resulting complex's geometry (tetrahedral or octahedral) would depend on the stoichiometry of the reactants and the nature of the counter-ions.

Platinum(IV) Complexes: Platinum(IV) complexes are known for their kinetic inertness and often exhibit an octahedral coordination geometry. nih.govdur.ac.uknih.govacs.org The synthesis of Pt(IV) complexes typically involves the oxidation of a Pt(II) precursor. emt.ro Therefore, a plausible route to a Pt(IV) complex of this compound would involve first forming a Pt(II) complex, for example, by reacting K₂PtCl₄ with the ligand, followed by oxidation with an agent like chlorine or hydrogen peroxide.

Studies on Pt(IV) complexes with other bidentate N,N-ligands have shown the formation of stable octahedral complexes. nih.govdur.ac.ukacs.org For instance, Pt(IV) complexes with tridentate NNC-coordinating ligands have been synthesized and structurally characterized, confirming a pseudo-octahedral geometry around the Pt(IV) center. nih.gov

A summary of expected coordination complexes based on analogous systems is presented in the table below.

Metal IonExpected GeometryPotential Synthesis RouteCharacterization Techniques
Co(II)Tetrahedral or OctahedralReaction of CoCl₂ with the ligandUV-Vis, IR, Magnetic Susceptibility, X-ray Crystallography
Pt(IV)OctahedralOxidation of a Pt(II) precursor complex¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, X-ray Crystallography

This table is predictive and based on the chemistry of similar ligands.

Chelation Behavior and Donor Atom Involvement

This compound is expected to act as a bidentate chelating ligand. mdpi.com The two donor atoms involved in chelation would be the sp²-hybridized nitrogen atom of the oxazole ring and the sp³-hybridized nitrogen atom of the exocyclic aminomethyl group. This chelation would result in the formation of a thermodynamically stable five-membered ring with the metal center.

The coordination of both nitrogen atoms to a metal ion would be confirmed by various spectroscopic techniques. In the infrared (IR) spectrum of the metal complex, shifts in the stretching frequencies of the C=N bond of the oxazole ring and the N-H bonds of the amino group, compared to the free ligand, would indicate their involvement in coordination.

Furthermore, in the ¹H NMR spectrum of a diamagnetic complex (like many Pt(IV) complexes), changes in the chemical shifts of the protons near the nitrogen atoms would provide evidence of coordination. For paramagnetic complexes like many Co(II) species, other techniques such as X-ray crystallography would be definitive in elucidating the coordination mode. researchgate.net

The relative donor strength of the two nitrogen atoms can influence the stability and reactivity of the resulting metal complex. The oxazole nitrogen, being part of an aromatic system, is generally less basic than the aliphatic primary amine nitrogen. However, both are capable of forming stable coordinate bonds with transition metals. mdpi.comalfa-chemistry.com The interplay of steric and electronic factors of the entire ligand framework will ultimately determine the precise nature of the metal-ligand interactions.

Catalytic Applications of Derived Metal Complexes

A comprehensive review of scientific literature and patent databases did not yield specific research findings on the catalytic applications of metal complexes derived from this compound. While the broader class of oxazole-containing ligands is utilized in catalysis, detailed studies and data tables concerning the catalytic activity of complexes with this particular ligand are not available in the reviewed sources. Therefore, a data table on its specific catalytic applications cannot be provided at this time.

Computational and Theoretical Investigations of 4,5 Dimethyl 1,3 Oxazol 2 Yl Methanamine

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.com These simulations can provide insights into how (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine would interact with other molecules, such as solvents or biological macromolecules. ajchem-a.com By simulating the trajectory of the molecule, researchers can understand its conformational flexibility and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is particularly useful in fields like drug design, where understanding how a molecule binds to a protein is crucial.

Elucidation of Reaction Mechanisms via Computational Models

Computational models can be employed to elucidate the step-by-step process of a chemical reaction, known as the reaction mechanism. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway. For this compound, this could involve studying its synthesis, its degradation pathways, or its reactions with other chemical species. researchgate.net Understanding the reaction mechanism at a molecular level is essential for optimizing reaction conditions and designing new synthetic routes.

Structure-Reactivity and Structure-Property Relationships from Theoretical Insights

By combining the insights gained from various computational methods, it is possible to establish structure-reactivity and structure-property relationships. nih.gov For this compound, this would involve correlating its calculated structural and electronic properties with its expected chemical behavior. For example, the calculated HOMO-LUMO gap could be related to its kinetic stability, and the molecular electrostatic potential map (which shows the charge distribution) could predict the sites most susceptible to nucleophilic or electrophilic attack. nih.gov These relationships are fundamental to the rational design of new molecules with desired properties.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine molecule. The expected signals would correspond to the two methyl groups on the oxazole (B20620) ring, the methylene (B1212753) group protons, and the amine protons. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would be key to confirming the structure.

¹³C NMR: Carbon-13 NMR spectroscopy would reveal the number of unique carbon atoms and their electronic environments within the molecule. For this compound, distinct signals would be expected for the two methyl carbons, the methylene carbon, and the three carbons of the oxazole ring.

Despite the utility of these methods, no experimentally obtained ¹H NMR or ¹³C NMR data for this compound has been found in the reviewed scientific literature.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group.

C-H stretching of the methyl and methylene groups.

C=N and C-O stretching within the oxazole ring.

A comprehensive search has not yielded any published experimental IR spectra for this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. While PubChem provides a list of predicted m/z values for various adducts of this compound, such as [M+H]⁺ with a predicted m/z of 127.08659, no experimentally determined mass spectra are available in the public domain. uni.lu

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical formula and assess the purity of the sample. The theoretical elemental composition of this compound (C₆H₁₀N₂O) is:

Carbon (C): 57.12%

Hydrogen (H): 7.99%

Nitrogen (N): 22.20%

Oxygen (O): 12.68%

No published results from experimental elemental analysis for this specific compound could be located.

Applications in Advanced Chemical Synthesis

Role as a Privileged Building Block and Synthetic Scaffold

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. While the broader class of oxazole (B20620) derivatives is recognized for its importance in medicinal chemistry and its presence in numerous biologically active compounds, specific research highlighting (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine as such a scaffold is limited. tandfonline.comtandfonline.com The closely related 2-aminooxazole core is considered a privileged structure in some contexts, serving as an isostere for the more widely studied 2-aminothiazole (B372263) scaffold in the development of new therapeutic agents. nih.govresearchgate.net

Construction of Complex Heterocyclic Systems

The primary amino group and the oxazole ring of This compound make it a versatile precursor for the synthesis of more complex heterocyclic systems. The amine can readily participate in reactions such as amide bond formation, reductive amination, and the formation of Schiff bases, which can then be used in subsequent cyclization reactions. nih.gov However, specific examples of complex heterocyclic systems synthesized directly from this compound are not prominently featured in the surveyed literature. General synthetic routes for elaborating 2-(halomethyl)oxazoles into various derivatives suggest the potential for this compound to be used in similar transformations. nih.gov

Synthesis of Diversified Chemical Libraries

The synthesis of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of This compound is suitable for combinatorial chemistry, where the reactive amine handle can be functionalized with a wide array of substituents to generate a library of diverse compounds. Despite this potential, there are no specific reports found detailing the use of this particular methanamine in the generation of a diversified chemical library.

Precursor for Stereoselective Synthesis

The use of chiral ligands is fundamental to stereoselective synthesis. While oxazoline-based ligands (e.g., BOX and PyBOX) are well-established in asymmetric catalysis, there is no available research demonstrating the use of This compound as a precursor for creating new chiral ligands or its direct application in stereoselective transformations.

Utilization in Medicinal Chemistry Research for Scaffold Design

The oxazole ring is a key component in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. tandfonline.comtandfonline.com The general class of 2-aminooxazoles has been investigated for potential antitubercular activity. nih.govresearchgate.net However, specific studies focusing on the design of new scaffolds for medicinal chemistry originating from This compound are not described in the available literature. Its structural similarity to other bioactive oxazoles suggests potential, but this remains an unexplored area of research.

Development of Catalytic Species and Ligands

Nitrogen-containing heterocycles, including oxazoles and the related oxazolines, are widely used as ligands in transition metal catalysis. mdpi.comalfachemic.com These ligands can influence the activity and selectivity of catalysts in various organic transformations. While there is extensive research on oxazoline-based ligands, specific studies detailing the synthesis of catalysts or ligands from This compound and their application in catalysis have not been found.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on established methods such as the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanide (TosMIC) with an aldehyde. nih.govmdpi.comnih.gov While effective, these methods can have limitations regarding substrate scope, reaction conditions, and atom economy. Future research will prioritize the development of more efficient and sustainable synthetic routes.

Key areas for development include:

Catalytic Systems: Exploration of novel catalysts, such as silver or palladium, can lead to milder reaction conditions and improved yields. acs.orgnih.gov For instance, silver-catalyzed oxidative decarboxylation of α-oxocarboxylates offers an alternative pathway. acs.org

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids, and energy sources like microwave irradiation can reduce the environmental impact of synthesis. mdpi.comsemanticscholar.org Microwave-assisted van Leusen synthesis has been shown to produce 5-aryl-1,3-oxazoles with high efficiency and a broad substrate scope. nih.govmdpi.com

Scalable Synthesis: Developing methods that are amenable to large-scale production is crucial for any practical application. A recently developed method for the gram-scale production of oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent highlights a significant step in this direction. acs.org This approach demonstrates good functional group tolerance and allows for the recovery and reuse of reagents, enhancing its cost-effectiveness. acs.org

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

Method Key Reagents Conditions Advantages Potential Drawbacks
Van Leusen Reaction Aldehydes, Tosylmethylisocyanide (TosMIC), Base (e.g., K₂CO₃) Mild, often one-pot Well-established, good for 5-substituted oxazoles. mdpi.comnih.gov Stoichiometric use of reagents, potential for side products. nih.gov
Direct from Carboxylic Acids Carboxylic Acids, Triflylpyridinium reagent, Isocyanides Stoichiometric reagent use Broad substrate scope, gram-scale applicable, reagent recycling possible. acs.org Requires pre-functionalized and stable reagents. acs.org
Microwave-Assisted Synthesis Aldehydes/Imines, TosMIC Microwave irradiation, methanol (B129727) High yield, efficient, broad substrate scope. nih.govmdpi.com Specialized equipment required, scalability can be a challenge.
Palladium-Catalyzed Reactions Bromo-oxazoles, Boronic acids/esters Pd catalyst (e.g., Pd(PPh₃)₄), Base Excellent for creating complex, conjugated systems. nih.gov Catalyst cost and removal, sensitivity to air and moisture.

Exploration of Novel Reactivity and Unconventional Transformations

The oxazole ring is an electron-rich heterocycle with diverse reactivity. Future research should aim to explore novel transformations of (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine beyond standard functionalization.

Potential areas of exploration include:

Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, providing a pathway to synthesize other complex heterocyclic systems like pyridines. tandfonline.com Investigating the dienophilic reactivity of the 4,5-dimethyloxazole (B1362471) core could open new synthetic avenues.

Ring Transformations: The oxazole ring can be converted into other heterocycles, such as pyrroles, imidazoles, or thiazoles, through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com Studying these transformations for this compound could generate a library of structurally diverse compounds.

C-H Activation: Direct functionalization of the C-H bonds on the oxazole ring or the methyl groups would be a highly atom-economical method for creating derivatives. While the hydrogen at the C2 position is typically the most acidic, the substitution pattern of this specific compound directs focus to other positions. semanticscholar.org

Unconventional Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, has been effective for creating highly conjugated oxazole systems. nih.gov Applying these methods to this compound could lead to novel materials with interesting photophysical properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. Applying these methods to this compound can provide valuable insights.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information helps in understanding the molecule's stability and predicting its reactivity.

Time-Dependent DFT (TD-DFT): This method can predict the electronic absorption spectra, which is crucial for designing molecules with specific optical properties for applications in materials science, such as organic light-emitting diodes (OLEDs). researchgate.net

Molecular Docking and QSAR: For potential applications in medicinal chemistry, molecular docking simulations can predict the binding interactions of this compound with various biological targets like enzymes and receptors. jcchems.com Quantitative Structure-Activity Relationship (QSAR) studies can then be used to build models that correlate structural features with biological activity, guiding the design of more potent derivatives. semanticscholar.org

Table 2: Application of Computational Methods to this compound

Computational Method Predicted Properties / Applications Relevance
Density Functional Theory (DFT) Optimized geometry, electronic structure (HOMO/LUMO), reaction pathways, stability. researchgate.net Predicts chemical reactivity and guides synthetic efforts.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, electronic transitions. researchgate.net Essential for designing compounds for optoelectronic applications. nih.gov
Molecular Docking Binding modes and affinities to biological targets (enzymes, receptors). jcchems.com Guides drug discovery by identifying potential therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity or physical properties. semanticscholar.org Facilitates the rational design of more active analogues.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the way new molecules are discovered and optimized. Applying these technologies to the synthesis of this compound and its derivatives would significantly accelerate research.

Future directions in this area include:

Automated Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters, improved safety, and enhanced scalability. An automated continuous flow synthesis of 4,5-disubstituted oxazoles has already been demonstrated. acs.org Adapting this technology would allow for the rapid production of a library of derivatives of this compound for screening.

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) in parallel. This approach can be used to quickly identify the optimal conditions for synthesizing new derivatives or for exploring the novel reactivity of the parent compound.

Robotics and AI-Driven Discovery: The ultimate goal is to create a closed-loop system where artificial intelligence algorithms design novel derivatives based on predictive models, robotic platforms perform the synthesis and purification, and high-throughput screening provides the data to refine the next cycle of design. This autonomous approach would dramatically accelerate the discovery of new functional molecules based on the this compound scaffold.

By focusing on these future research directions, the scientific community can build upon the existing knowledge of oxazole chemistry to develop innovative applications for this compound, spanning from advanced materials to potential therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous oxazole derivatives are synthesized via reactions between chloromethyl precursors and amines under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 60–80°C) . Purification often includes recrystallization or chromatography, with hydrochloride salts (e.g., 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride) used to isolate the product . Optimization of reaction time and temperature is critical to avoid side reactions like over-alkylation.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer : ¹³C NMR is pivotal for identifying oxazole ring substituents. For instance, oxazole carbons resonate at δ ~17–19 ppm for methyl groups and δ ~155–168 ppm for the oxazole ring carbons, as observed in related compounds like tert-butyl N-[(1S)-1-[4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazol-2-yl]-2-methylpropyl]-N-methylcarbamate . ¹H NMR distinguishes the methanamine (–CH₂NH₂) protons as a singlet or multiplet at δ ~3.5–4.0 ppm, with dimethyl oxazole protons appearing as singlets due to symmetry.

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Hydrochloride salt formation is a common strategy to enhance crystallinity, as seen in 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride . Solvent selection (e.g., ethanol or ethyl acetate) for recrystallization improves purity, while column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) resolves structural analogs .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . For example, fragment screening studies on similar oxazole-containing compounds (e.g., 2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol) reveal bond angles and torsional conformations critical for understanding steric effects . High-resolution data (≤1.0 Å) are recommended for accurate hydrogen atom positioning.

Q. What role does computational chemistry play in retrosynthetic planning for this compound?

  • Methodological Answer : AI-driven synthesis planners (e.g., using Reaxys or Pistachio databases) predict feasible routes by analyzing reaction templates and precursor compatibility . For instance, retrosynthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine identifies nucleophilic substitution as a key step, validated by experimental data . Quantum mechanical calculations (DFT) further assess intermediate stability and reaction barriers.

Q. How can this compound be applied in hybrid Lewis acid/base catalysis?

  • Methodological Answer : The oxazole ring’s nitrogen atoms can act as Lewis bases, while the methanamine group coordinates to metals. In carbene transfer reactions, derivatives like (1S)-1-[4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazol-2-yl]-2-methylpropylamine have shown efficacy in asymmetric catalysis, with enantiomeric excess (ee) >90% under optimized conditions . Screening solvent polarity (e.g., THF vs. toluene) and temperature (0–25°C) is critical for reaction efficiency.

Q. What stability considerations are essential for handling this compound in biological assays?

  • Methodological Answer : Oxazole derivatives are prone to hydrolysis under acidic or aqueous conditions. Stability studies in PBS (pH 7.4) at 37°C reveal degradation half-lives >24 hours, but storage at –20°C in anhydrous DMSO is recommended . LC-MS monitoring (e.g., using C18 columns and ESI+ ionization) detects decomposition products like oxazole ring-opened amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.